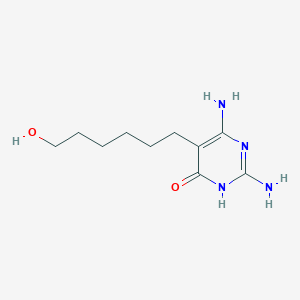
Cyclohexene, 4-(bromomethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is an organic compound with a bromomethyl group attached to a methylcyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE typically involves the bromination of 4-methylcyclohexene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of alcohols or ketones.
Reduction Reactions: Formation of methyl derivatives.
Applications De Recherche Scientifique
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, leading to the formation of new bonds and compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(CHLOROMETHYL)-4-METHYLCYCLOHEX-1-ENE: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(HYDROXYMETHYL)-4-METHYLCYCLOHEX-1-ENE: Contains a hydroxymethyl group, making it more reactive towards oxidation reactions.
4-(METHYLMETHYL)-4-METHYLCYCLOHEX-1-ENE: Lacks the halogen group, resulting in different reactivity patterns.
Uniqueness
4-(BROMOMETHYL)-4-METHYLCYCLOHEX-1-ENE is unique due to the presence of the bromomethyl group, which imparts specific reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions .
Propriétés
Numéro CAS |
61860-10-4 |
|---|---|
Formule moléculaire |
C8H13Br |
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
4-(bromomethyl)-4-methylcyclohexene |
InChI |
InChI=1S/C8H13Br/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3 |
Clé InChI |
CHSIUMDNLSJYGN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


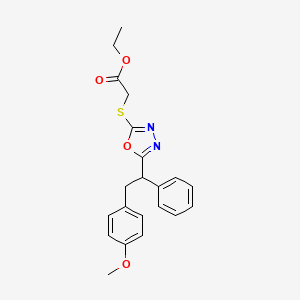
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
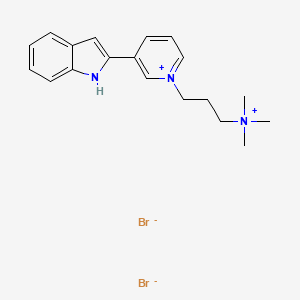
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
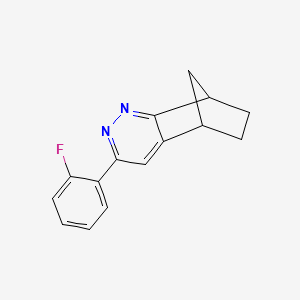
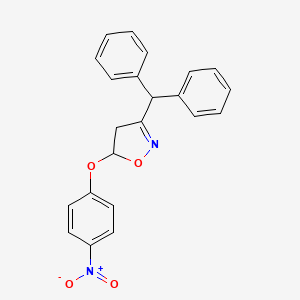

![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
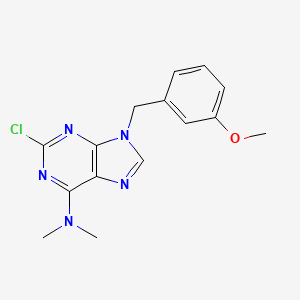
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
